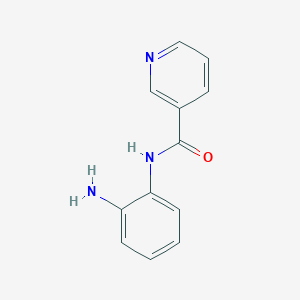

N-(2-Amino-phenyl)-nicotinamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(2-aminophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZRXCCXPZWXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360661 | |

| Record name | N-(2-aminophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436089-31-5 | |

| Record name | N-(2-aminophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-Amino-phenyl)-nicotinamide: A Review of Chemical Properties and Structure

For Immediate Release

This technical guide provides a comprehensive overview of the known chemical properties and structure of N-(2-Amino-phenyl)-nicotinamide, a molecule of interest to researchers in medicinal chemistry and drug discovery. This document summarizes publicly available data on its identity and computed characteristics.

Chemical Identity and Structure

This compound is a chemical compound with the molecular formula C₁₂H₁₁N₃O.[1][2] Its structure consists of a nicotinamide moiety connected to a 2-aminophenyl group via an amide linkage.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-(2-aminophenyl)pyridine-3-carboxamide[2] |

| CAS Number | 436089-31-5[1][2] |

| Molecular Formula | C₁₂H₁₁N₃O[1][2] |

| Molecular Weight | 213.24 g/mol [1] |

| Canonical SMILES | C1=CC=C(C(=C1)N)NC(=O)C2=CN=CC=C2 |

| InChI Key | CEZRXCCXPZWXNX-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Predicted Value |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 2[3] |

| Hydrogen Bond Acceptor Count | 3[3] |

| Rotatable Bond Count | 2[3] |

Synthesis

The synthesis of this compound can be achieved through the reaction of nicotinoyl chloride with o-phenylenediamine.[3] This is a standard method for the formation of amides from an acid chloride and an amine.

A general experimental workflow for this synthesis is outlined below. Please note that specific reaction conditions such as solvent, temperature, and reaction time would need to be optimized for successful synthesis and purification.

Spectroscopic Data

Experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. Such data would be essential for the unambiguous structural confirmation of the synthesized compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the biological activity, mechanism of action, and potential signaling pathway involvement of this compound. While the parent molecule, nicotinamide, is a well-studied precursor of NAD⁺ and is involved in numerous cellular processes, it is not possible to extrapolate these activities to this compound without specific experimental evidence.

Conclusion and Future Directions

This compound is a compound with a defined chemical structure that can be synthesized through established chemical reactions. However, a thorough characterization of its physicochemical properties, spectroscopic data, and biological activity is currently lacking in the public domain. Future research should focus on:

-

Experimental determination of physicochemical properties: Measuring the melting point, boiling point, and solubility in various solvents.

-

Detailed spectroscopic analysis: Acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and provide reference data.

-

Biological screening: Investigating the potential biological effects of the compound in various in vitro and in vivo assays to identify any pharmacological activity and elucidate its mechanism of action.

This foundational data is critical for any further development of this compound for research or therapeutic purposes.

References

N-(2-Amino-phenyl)-nicotinamide: A Compound Awaiting Discovery

Despite its defined chemical structure and commercial availability, N-(2-Amino-phenyl)-nicotinamide (CAS Number 436089-31-5) remains a molecule of untapped potential within the scientific community. A comprehensive review of available literature and databases reveals a significant absence of in-depth technical data, leaving its biological activity, mechanism of action, and potential therapeutic applications largely unexplored.

For researchers, scientists, and drug development professionals, this compound represents a veritable blank slate. While its constituent parts—an aminophenyl group and a nicotinamide moiety—are well-characterized in various biologically active molecules, the specific combination in this compound has not been the subject of published, detailed investigation. This technical guide, therefore, serves not as a summary of existing knowledge, but as a call to action for the scientific community to investigate the properties of this enigmatic compound.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented below. These data are primarily computationally derived and sourced from chemical databases.[1]

| Property | Value | Source |

| CAS Number | 436089-31-5 | PubChem[1] |

| Molecular Formula | C₁₂H₁₁N₃O | PubChem[1] |

| Molecular Weight | 213.24 g/mol | PubChem[1] |

| IUPAC Name | N-(2-aminophenyl)pyridine-3-carboxamide | PubChem[1] |

| Synonyms | N-(2-aminophenyl)nicotinamide, N-(2-aminophenyl)pyridine-3-carboxamide | PubChem[1] |

| Canonical SMILES | C1=CC=C(C(=C1)N)NC(=O)C2=CN=CC=C2 | PubChem[1] |

| InChI Key | CEZRXCCXPZWXNX-UHFFFAOYSA-N | PubChem[1] |

Potential Areas of Investigation

Given the chemical structure of this compound, several avenues of research present themselves. The nicotinamide component is a well-known precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and energy production.[2][3][4] The aminophenyl group is a common scaffold in medicinal chemistry, found in a variety of compounds with diverse pharmacological activities.

Hypothetical Signaling Pathway Involvement

Based on the known roles of nicotinamide, one could hypothesize that this compound may influence NAD+ dependent pathways. A generalized diagram of the NAD+ salvage pathway is presented below to illustrate potential points of interaction.

Caption: Generalized NAD+ Salvage Pathway.

Proposed Experimental Protocols

To begin to elucidate the properties of this compound, the following general experimental protocols are proposed.

Synthesis and Characterization

A general method for the synthesis of N-phenyl nicotinamide analogs involves the reaction of nicotinoyl chloride with a substituted aromatic amine.[5]

Experimental Workflow: Synthesis

Caption: Proposed Synthesis and Purification Workflow.

Protocol:

-

Preparation of Nicotinoyl Chloride: Nicotinic acid is reacted with an excess of thionyl chloride, often in an inert solvent, to form nicotinoyl chloride. The excess thionyl chloride is typically removed by distillation.

-

Amidation: The resulting nicotinoyl chloride is then reacted with 2-phenylenediamine in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.

-

Purification: The crude product can be purified using standard techniques such as recrystallization or column chromatography.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Screening

To identify potential biological activity, this compound should be subjected to a battery of high-throughput screening assays.

Experimental Workflow: Biological Screening

Caption: High-Throughput Biological Screening Workflow.

Protocol:

-

Primary Screening: The compound would be tested at a single concentration across a wide range of biological targets, such as enzyme panels (kinases, proteases, etc.), receptor binding assays (GPCRs, nuclear receptors), and ion channel assays.

-

Phenotypic Screening: In parallel, the compound would be evaluated in cell-based assays to assess its effects on cellular phenotypes like viability, proliferation, apoptosis, and morphology in various cell lines (e.g., cancer cell lines, primary cells).

-

Hit Confirmation and Dose-Response: Any initial "hits" from the primary screens would be confirmed, and dose-response curves would be generated to determine potency (e.g., IC50 or EC50 values).

Conclusion

This compound is a compound that is chemically defined but biologically uncharacterized. The information presented here is intended to provide a foundational understanding of its basic properties and to stimulate further research into its potential biological activities and therapeutic applications. The proposed experimental workflows offer a starting point for researchers to begin to unravel the scientific story of this intriguing molecule. The lack of existing data presents a unique opportunity for novel discoveries in the fields of medicinal chemistry and drug development.

References

- 1. This compound | C12H11N3O | CID 1133083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20100222319A1 - Nicotinamide derivatives, preparation thereof and therapeutic use thereof - Google Patents [patents.google.com]

The Cellular Mechanism of Action of N-(2-Aminophenyl)-nicotinamide and Related Benzamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular mechanism of action of N-(2-aminophenyl)-nicotinamide and structurally related benzamide compounds. The core of their activity lies in the inhibition of histone deacetylases (HDACs), a class of enzymes pivotal in the regulation of gene expression. This document synthesizes findings from multiple studies to present a comprehensive picture of their molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these activities.

Core Mechanism of Action: Inhibition of Class I Histone Deacetylases

The primary mechanism of action for N-(2-aminophenyl)-nicotinamide and its analogues is the inhibition of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[1][2][3][4] The N-(2-aminophenyl)-benzamide functional group serves as a crucial zinc-binding moiety, which interacts with the zinc ion in the catalytic site of the HDAC enzyme.[1][3] This interaction blocks the enzymatic activity, preventing the removal of acetyl groups from the lysine residues of histones.

The inhibition of HDACs leads to a state of histone hyperacetylation.[5] This modification neutralizes the positive charge of histones, relaxing the chromatin structure and making the DNA more accessible to transcription factors. The ultimate consequence is an alteration in the expression of a multitude of genes that regulate key cellular processes.

Signaling Pathways and Cellular Consequences

The inhibition of HDACs by N-(2-aminophenyl)-benzamide derivatives triggers a cascade of downstream cellular events, primarily through the altered expression of critical genes.

a) Regulation of Gene Expression and Cell Cycle Arrest: By promoting a more open chromatin state, these compounds can lead to the re-expression of silenced tumor suppressor genes. This can, in turn, induce cell cycle arrest, as has been observed with the induction of a G2/M phase arrest in cancer cells.[2]

b) Induction of Apoptosis: The altered gene expression profile can also activate pro-apoptotic pathways. For instance, treatment with related HDAC inhibitors has been shown to increase the expression of pro-apoptotic BH3-only proteins like Bim, leading to caspase activation and programmed cell death.[5]

c) Downregulation of Oncogenic Signaling: Studies have demonstrated that N-(2-aminophenyl)-benzamide inhibitors can downregulate the expression of key oncogenes. A notable example is the decreased expression of both EGFR mRNA and protein, which may contribute to their anti-proliferative and anti-fibrotic properties.[1][3]

d) Anti-proliferative and Anti-tumor Activity: The culmination of cell cycle arrest, apoptosis induction, and downregulation of oncogenic signaling results in potent anti-proliferative activity against various cancer cell lines.[1][2][3]

Below is a diagram illustrating the core signaling pathway affected by these compounds.

Caption: Signaling pathway of N-(2-aminophenyl)-benzamide HDAC inhibitors.

Quantitative Data on Biological Activity

The potency of N-(2-aminophenyl)-benzamide derivatives as HDAC inhibitors and anti-proliferative agents has been quantified in several studies. The following table summarizes key inhibitory concentration (IC50) and anti-proliferative activity data for representative compounds from this class.

| Compound Name/Identifier | Target | IC50 (nM) | Cell Line | Anti-proliferative Activity (µM) | Reference |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 | A2780 | 2.66 | [2] |

| HDAC2 | 260.7 | HepG2 | 1.73 | [2] | |

| HDAC3 | 255.7 | [2] | |||

| MS-275 (Entinostat) | HDAC1 | 510 | - | - | [6] |

| HDAC3 | 1700 | - | - | [6] | |

| Compound 16 (2-methylthiobenzamide derivative) | HDAC3 | 30 | - | - | [7] |

| HDAC1 | >10000 | - | - | [7] | |

| BA3 | HDAC1 | 4.8 | - | - | [8] |

| HDAC2 | - | F98 (rat glioma) | - | [8] | |

| U251-MG (human glioblastoma) | - | [8] |

Key Experimental Protocols

The elucidation of the mechanism of action of these compounds relies on a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.

HDAC Inhibition Assay

Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of specific HDAC isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are used. A fluorogenic substrate, such as a peptide containing an acetylated lysine residue, is prepared in assay buffer.

-

Compound Dilution: The test compound is serially diluted in DMSO to create a range of concentrations.

-

Assay Reaction: The HDAC enzyme, fluorogenic substrate, and test compound are incubated together in a microplate well at 37°C. A known HDAC inhibitor (e.g., Trichostatin A) is used as a positive control, and DMSO alone is used as a negative control.

-

Development: After the incubation period, a developer solution containing a protease (e.g., trypsin) is added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence intensity is proportional to the HDAC activity. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, SF268, A2780, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

Western Blot Analysis

Objective: To detect changes in the expression levels of specific proteins (e.g., acetylated histones, EGFR) following compound treatment.

Methodology:

-

Cell Lysis: Cells are treated with the test compound for a desired time, then harvested and lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the protein of interest (e.g., anti-acetyl-H3, anti-EGFR). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: The membrane is incubated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system.

-

Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative changes in protein expression.

The following diagram outlines a typical experimental workflow for evaluating a novel N-(2-aminophenyl)-benzamide derivative.

Caption: Experimental workflow for evaluating N-(2-aminophenyl)-benzamide derivatives.

Conclusion

N-(2-aminophenyl)-nicotinamide and related benzamide compounds represent a significant class of small molecules with potent biological activity. Their core mechanism of action is the inhibition of Class I HDACs, leading to histone hyperacetylation and subsequent modulation of gene expression. This activity translates into various cellular outcomes, including cell cycle arrest, apoptosis, and the downregulation of oncogenic signaling pathways, making them promising candidates for further investigation in oncology and other therapeutic areas. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of this important class of compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 3. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Entinostat - Wikipedia [en.wikipedia.org]

- 7. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Potential Biological Targets of N-(2-Amino-phenyl)-nicotinamide: A Technical Whitepaper

Disclaimer: Publicly available scientific literature and bioactivity databases lack specific experimental data on the biological targets and mechanism of action for N-(2-Amino-phenyl)-nicotinamide. This technical guide, therefore, presents a detailed analysis of structurally related diarylamine nicotinamide derivatives to infer potential biological activities and targets for the compound . The information herein is intended for research and drug development professionals and should be interpreted as a predictive guide for experimental design.

Executive Summary

This document outlines the potential biological targets of this compound by examining the established activities of analogous diarylamine nicotinamide compounds. The primary identified target for this class of molecules is Succinate Dehydrogenase (SDH) , a key enzyme in both the mitochondrial electron transport chain and the citric acid cycle. Inhibition of SDH by these derivatives has been demonstrated in enzymatic assays. Furthermore, related compounds have exhibited significant cytotoxic activity against various cancer cell lines, suggesting a potential role as anti-cancer agents. This whitepaper provides a comprehensive overview of the quantitative data, detailed experimental protocols for target validation, and the signaling pathways implicated in the observed biological effects.

Potential Biological Target: Succinate Dehydrogenase (SDH)

Structurally similar nicotinamide derivatives possessing a diarylamine scaffold have been identified as inhibitors of Succinate Dehydrogenase (SDH), also known as mitochondrial complex II.[1][2] SDH is a crucial enzyme that links the citric acid cycle and the electron transport chain, playing a vital role in cellular respiration and energy production.

Quantitative Data: SDH Inhibition by Analogous Compounds

The inhibitory activity of several diarylamine nicotinamide derivatives against SDH has been quantified. The following table summarizes the 50% inhibitory concentration (IC50) values for representative compounds from the scientific literature.

| Compound ID | Structure (Modification from core) | Target Organism/Enzyme Source | IC50 (µM) | Reference |

| 4b | (Not explicitly this compound) | Porcine SDH | 3.18 | [1][2] |

| Boscalid | (Commercial SDHI Fungicide) | Porcine SDH | (Similar to 4b) | [1][2] |

Signaling Pathway: SDH Inhibition and Downstream Effects

Inhibition of SDH by compounds like this compound analogs disrupts the electron transport chain and leads to the accumulation of succinate.[3] This accumulation has significant downstream signaling consequences, most notably the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2][3][4][5]

dot

Caption: SDH Inhibition and HIF-1α Stabilization Pathway.

Experimental Protocol: SDH Enzymatic Inhibition Assay

The following protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against SDH.

Objective: To quantify the IC50 value of a test compound against SDH.

Materials:

-

Purified SDH enzyme (e.g., from porcine heart mitochondria)

-

Phosphate buffer (pH 7.4)

-

Succinate solution (substrate)

-

2,6-Dichlorophenolindophenol (DCPIP) (electron acceptor)

-

Phenazine methosulfate (PMS) (intermediate electron carrier)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, PMS, and DCPIP.

-

Compound Addition: Add varying concentrations of the test compound to the wells. Include a positive control (a known SDH inhibitor like malonate or boscalid) and a negative control (solvent only).

-

Enzyme Addition: Add the purified SDH enzyme to all wells.

-

Initiation of Reaction: Start the reaction by adding the succinate substrate to all wells.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the reduction of DCPIP.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

dot

Caption: Workflow for SDH Enzymatic Inhibition Assay.

Potential Biological Activity: Cytotoxicity in Cancer Cells

Diarylamine-guided carboxamide derivatives, which are structurally related to this compound, have demonstrated cytotoxic effects against various human cancer cell lines.[3][4] This suggests that this compound could also possess anti-proliferative properties.

Quantitative Data: Cytotoxicity of Analogous Compounds

The following table presents the IC50 values of representative diarylamine carboxamide derivatives against several cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| C5 | SGC-7901 (Gastric) | 9.85 | [3][4] |

| A875 (Melanoma) | 15.34 | [3][4] | |

| HepG2 (Liver) | 12.08 | [3][4] | |

| C6 | SGC-7901 (Gastric) | 12.77 | [3][4] |

| A875 (Melanoma) | 5.53 | [3][4] | |

| HepG2 (Liver) | 7.64 | [3][4] | |

| C7 | SGC-7901 (Gastric) | 10.23 | [3][4] |

| A875 (Melanoma) | 8.72 | [3][4] | |

| HepG2 (Liver) | 11.53 | [3][4] | |

| C11 | SGC-7901 (Gastric) | 7.82 | [3][4] |

| A875 (Melanoma) | 10.16 | [3][4] | |

| HepG2 (Liver) | 6.13 | [3][4] | |

| 5-FU (Control) | SGC-7901 (Gastric) | 18.32 | [3][4] |

| A875 (Melanoma) | 20.11 | [3][4] | |

| HepG2 (Liver) | 25.43 | [3][4] |

Signaling Pathway: Induction of Apoptosis

The cytotoxic effects of these compounds are often linked to the induction of apoptosis (programmed cell death).[6] While the precise molecular interactions are yet to be fully elucidated for this specific class of compounds, a general pathway involves the activation of caspases and modulation of Bcl-2 family proteins.

dot

Caption: General Apoptotic Pathway Induced by Cytotoxic Compounds.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC50 value of a test compound on a specific cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound dissolved in a suitable solvent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

dot

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of this compound is currently lacking, the analysis of structurally similar diarylamine nicotinamide derivatives provides strong evidence for two primary areas of investigation: inhibition of succinate dehydrogenase and cytotoxicity against cancer cells . The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a robust framework for initiating research into the pharmacological profile of this compound.

Future research should focus on:

-

Directly testing this compound in SDH enzymatic inhibition and cancer cell cytotoxicity assays to confirm these predicted activities.

-

Elucidating the specific molecular interactions with SDH through techniques such as X-ray crystallography or computational docking.

-

Investigating the detailed mechanisms of apoptosis induced by this compound, including the specific Bcl-2 family proteins and caspases involved.

-

Expanding the panel of cancer cell lines to identify potential selective cytotoxicity.

By pursuing these avenues of research, a comprehensive understanding of the therapeutic potential of this compound can be achieved.

References

- 1. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Succinate Accumulation Is Associated with a Shift of Mitochondrial Respiratory Control and HIF-1α Upregulation in PTEN Negative Prostate Cancer Cells [mdpi.com]

- 3. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(2-Amino-phenyl)-nicotinamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological relevance of N-(2-Amino-phenyl)-nicotinamide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which serves as a foundation for the development of potent inhibitors targeting various key signaling pathways implicated in cancer and other diseases. This document details synthetic methodologies, presents quantitative data in a structured format, and illustrates the associated biological pathways and experimental workflows.

Core Synthesis of this compound

The fundamental structure of this compound is synthesized through the formation of an amide bond between nicotinic acid and o-phenylenediamine. Two primary methods are prevalent for this conversion: the activation of nicotinic acid to an acyl chloride followed by amidation, and a direct one-step coupling reaction using coupling agents.

Experimental Protocol: Acyl Chloride Method

This two-step method involves the initial conversion of nicotinic acid to the more reactive nicotinoyl chloride, which is then reacted with o-phenylenediamine.

Step 1: Synthesis of Nicotinoyl Chloride

A solution of nicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is treated with thionyl chloride (SOCl₂) (2 equivalents) dropwise at 0°C. The reaction mixture is then heated to reflux for 3 hours. After the reaction is complete, excess SOCl₂ and THF are removed by distillation under reduced pressure to yield nicotinoyl chloride, which is often used in the subsequent step without further purification.[1]

Step 2: Amidation with o-Phenylenediamine

Nicotinoyl chloride (1 equivalent), dissolved in dry dichloromethane (CH₂Cl₂), is added dropwise to a cooled (0°C) solution of o-phenylenediamine (1 equivalent) and triethylamine (1 equivalent) in dry CH₂Cl₂. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for 3 hours, followed by heating at 40°C for 1 hour. The resulting solid is filtered, washed with ice water, and recrystallized from ethanol to afford this compound.[1]

Experimental Protocol: Direct Amide Coupling Method

This one-step approach utilizes coupling agents to facilitate the direct formation of the amide bond between nicotinic acid and o-phenylenediamine, avoiding the need to isolate the acyl chloride intermediate.

To a stirred solution of nicotinic acid (1 equivalent) and o-phenylenediamine (1.2 equivalents) in acetonitrile, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1 equivalent), 1-hydroxybenzotriazole (HOBt) (0.1 equivalent), and 4-(dimethylamino)pyridine (DMAP) (1 equivalent) are added. The resulting mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and biological activity of representative this compound derivatives and analogues.

Table 1: Synthesis and Characterization of this compound

| Parameter | Value | Reference |

| Yield (Acyl Chloride Method) | >90% (typical) | General synthetic knowledge |

| Yield (Direct Coupling Method) | Good to Excellent | [2] |

| ¹H NMR (DMSO-d₆, δ ppm) | Anticipated signals: Aromatic protons of the nicotinamide and aminophenyl rings, amide proton, and amine protons. | General NMR knowledge |

| ¹³C NMR (DMSO-d₆, δ ppm) | Anticipated signals: Carbonyl carbon, aromatic carbons of both rings. | General NMR knowledge |

| Mass Spectrometry (m/z) | Calculated for C₁₂H₁₁N₃O [M+H]⁺: 214.09 | General chemical knowledge |

Table 2: Biological Activity of this compound Analogues

| Compound ID | Target | Assay | IC₅₀ / MIC | Reference |

| Nicotinamide-Ponatinib Analogue (HSN748) | FLT3(ITD) | Kinase Inhibition | >86% inhibition at 4 nM | [3] |

| Nicotinamide-Ponatinib Analogue (HSL381) | FLT3(ITD) | Kinase Inhibition | >91% inhibition at 4 nM | [3] |

| Nicotinamide-Ponatinib Analogue (HSL338) | FLT3(ITD) | Kinase Inhibition | >84% inhibition at 4 nM | [3] |

| 2-amino-N-(3-isopropylphenyl)nicotinamide | Candida albicans | Antifungal Activity | 0.125-0.5 µg/mL | [1] |

| N-(2-bromophenyl)-2-chloronicotinamide | Candida albicans | Antifungal Activity | 64.1 µM | [1] |

Signaling Pathways and Experimental Workflows

The this compound scaffold is a key pharmacophore for inhibitors of several important signaling pathways in cancer and inflammatory diseases. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for the synthesis and evaluation of these compounds.

Signaling Pathway Diagrams

Caption: VEGFR-2 Signaling Pathway.[4][5][6][7]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(2-Amino-phenyl)-nicotinamide

This technical guide provides a comprehensive overview of N-(2-Amino-phenyl)-nicotinamide, including its chemical identity, physicochemical properties, and a discussion of the current landscape of its scientific understanding. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity

IUPAC Name: N-(2-aminophenyl)pyridine-3-carboxamide[1]

Synonyms:

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃O | PubChem[1] |

| Molecular Weight | 213.23 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 213.090211983 g/mol | PubChem[1] |

| Monoisotopic Mass | 213.090211983 g/mol | PubChem[1] |

| Topological Polar Surface Area | 68 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 244 | PubChem[1] |

Synthesis and Experimental Protocols

Despite a thorough search of available scientific literature, a specific, detailed experimental protocol for the synthesis of this compound could not be identified. However, the synthesis of related nicotinamide derivatives typically involves the acylation of an amine with a nicotinic acid derivative. A general synthetic approach is outlined below.

General Synthetic Strategy for Nicotinamide Derivatives:

A common method for forming the amide bond in nicotinamide derivatives is the reaction of a nicotinoyl chloride with a suitable amine.

-

Step 1: Preparation of Nicotinoyl Chloride: Nicotinic acid can be converted to nicotinoyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Step 2: Amide Formation: The resulting nicotinoyl chloride is then reacted with the desired amine, in this case, 1,2-phenylenediamine (2-aminoaniline), in the presence of a base to neutralize the HCl byproduct.

A generalized workflow for such a synthesis and subsequent characterization is depicted in the following diagram.

Caption: A generalized experimental workflow for the synthesis and characterization of N-aryl nicotinamides.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound. The broader class of molecules, nicotinamides, are of significant biological interest.

Nicotinamide, also known as niacinamide, is a form of vitamin B3 and a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺). These coenzymes are central to cellular metabolism, playing critical roles in redox reactions and energy production.

The NAD⁺ Salvage Pathway:

Nicotinamide is a key component of the NAD⁺ salvage pathway, which recycles nicotinamide to regenerate NAD⁺. This pathway is crucial for maintaining cellular NAD⁺ levels, which are consumed by various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), involved in DNA repair, stress resistance, and gene regulation.

The following diagram illustrates the central role of nicotinamide in the NAD⁺ salvage pathway.

Caption: A simplified diagram of the NAD⁺ salvage pathway, highlighting the role of nicotinamide.

Given that this compound is a derivative of nicotinamide, it is plausible that it may interact with enzymes in this or related pathways. However, without specific experimental data, its biological role remains speculative. Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

References

N-(2-aminophenyl)nicotinamide: A Technical Guide to its Discovery, Synthesis, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-aminophenyl)nicotinamide has emerged as a significant scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this compound. Detailed experimental protocols for its preparation and biological evaluation are presented, alongside a summary of key quantitative data. Furthermore, this document elucidates the compound's role as a histone deacetylase (HDAC) inhibitor and depicts the relevant signaling pathways and experimental workflows using standardized diagrams.

Discovery and History

The discovery of N-(2-aminophenyl)nicotinamide is intrinsically linked to the broader exploration of N-(2-aminophenyl)benzamides as a privileged scaffold for the inhibition of histone deacetylases (HDACs). While a singular, seminal publication detailing the initial synthesis and discovery of N-(2-aminophenyl)nicotinamide remains elusive in publicly available literature, its emergence can be traced to the intensive research efforts in the early 21st century focused on identifying novel, potent, and selective HDAC inhibitors.

The N-(2-aminophenyl)benzamide core was identified as a key pharmacophore that can effectively chelate the zinc ion within the active site of class I HDACs. This structural motif serves as a crucial zinc-binding group (ZBG) in a multitude of synthetic HDAC inhibitors. Researchers in academic and industrial laboratories systematically explored variations of the benzamide portion of this scaffold to optimize potency, selectivity, and pharmacokinetic properties. The substitution of the phenyl ring with a pyridine ring, yielding N-(2-aminophenyl)nicotinamide, represents a logical step in this exploration, aiming to modulate the electronic and steric properties of the molecule and potentially improve its drug-like characteristics.

Key research groups, including those led by Marson, Bressi, and Suzuki, have extensively published on the synthesis and structure-activity relationships of numerous N-(2-aminophenyl)benzamide derivatives, providing the foundational chemistry upon which the synthesis of N-(2-aminophenyl)nicotinamide is based. The compound, registered under CAS number 436089-31-5, is now commercially available, indicating its utility as a building block and reference compound in drug discovery.

Synthesis and Experimental Protocols

The synthesis of N-(2-aminophenyl)nicotinamide is typically achieved through a standard amide coupling reaction between nicotinic acid and o-phenylenediamine. Several coupling reagents can be employed to facilitate this reaction. Below are detailed protocols for two common methods.

Method 1: EDC/HOBt Coupling

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Experimental Protocol:

-

Reaction Setup: To a solution of nicotinic acid (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add HOBt (1.2 eq) and EDC (1.2 eq).

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add o-phenylenediamine (1.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure N-(2-aminophenyl)nicotinamide.

Diagram of Experimental Workflow:

Theoretical and computed properties of N-(2-Amino-phenyl)-nicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Amino-phenyl)-nicotinamide is a heterocyclic compound of interest within medicinal chemistry and drug discovery. This technical guide provides a summary of its known theoretical and computed properties. While detailed experimental data on its synthesis, biological activity, and specific signaling pathway interactions are not extensively available in publicly accessible literature, this document outlines standard methodologies and potential areas of investigation for this molecule. This guide serves as a foundational resource for researchers initiating studies on this compound, highlighting both the available data and the existing knowledge gaps.

Introduction

This compound, a derivative of nicotinamide (a form of vitamin B3), possesses a chemical structure that suggests potential for diverse biological activities. The nicotinamide moiety is a well-established pharmacophore known to play a crucial role in cellular metabolism, particularly in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). The presence of the 2-aminophenyl group introduces additional chemical features that could modulate its interaction with biological targets. Understanding the theoretical and potential experimental properties of this molecule is the first step in exploring its therapeutic potential.

Theoretical and Computed Properties

Molecular and Physicochemical Properties

A collection of computed descriptors for this compound provides a foundational understanding of its chemical identity and physical characteristics. These properties are crucial for various applications, including computational modeling and initial drug-likeness assessments.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃O | PubChem[1] |

| Molecular Weight | 213.24 g/mol | PubChem[1] |

| IUPAC Name | N-(2-aminophenyl)pyridine-3-carboxamide | PubChem[1] |

| CAS Number | 436089-31-5 | PubChem[1] |

| Canonical SMILES | C1=CC=C(C(=C1)N)NC(=O)C2=CN=CC=C2 | PubChem[1] |

| InChI | InChI=1S/C12H11N3O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16) | PubChem[1] |

| InChIKey | CEZRXCCXPZWXNX-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 68.1 Ų | PubChem[1] |

Quantum Chemical Properties (Data Not Available)

Detailed quantum chemical calculations, such as Density Functional Theory (DFT) studies, are essential for a deeper understanding of the electronic structure and reactivity of this compound. Such studies would provide valuable data on:

-

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

-

Dipole Moment: The dipole moment provides information about the overall polarity of the molecule, which influences its solubility and ability to engage in intermolecular interactions.

-

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution and help predict sites for electrophilic and nucleophilic attack.

Note: As of the date of this publication, specific DFT calculation results for this compound were not found in the surveyed literature. The generation of this data through computational chemistry software is a recommended next step for any research program focusing on this molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly documented in readily accessible scientific literature. However, based on general organic chemistry principles and methods for analogous compounds, the following sections outline plausible experimental approaches.

Synthesis of this compound

A common method for the synthesis of amides is the coupling of a carboxylic acid (or its activated derivative) with an amine. For this compound, a likely synthetic route would involve the reaction of nicotinic acid (or nicotinoyl chloride) with o-phenylenediamine.

Proposed Synthetic Protocol:

-

Activation of Nicotinic Acid:

-

Nicotinic acid can be converted to its more reactive acid chloride, nicotinoyl chloride, by refluxing with thionyl chloride (SOCl₂). The reaction is typically carried out in an inert solvent.

-

-

Amide Coupling:

-

The resulting nicotinoyl chloride is then reacted with o-phenylenediamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is usually performed in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or with gentle heating.

-

-

Work-up and Purification:

-

The reaction mixture is typically washed with an aqueous solution to remove the base and any unreacted starting materials. The organic layer is then dried and the solvent evaporated.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

References

An In-depth Technical Guide to N-(2-Amino-phenyl)-nicotinamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of N-(2-Amino-phenyl)-nicotinamide and the broader class of nicotinamide derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Properties of this compound

This compound is an aromatic amide with the following key physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁N₃O | [1][2][3] |

| Molecular Weight | 213.24 g/mol | [1][2][4][5] |

| IUPAC Name | N-(2-aminophenyl)pyridine-3-carboxamide | [3] |

| CAS Number | 436089-31-5 | [1][3] |

Synthesis Protocols

The synthesis of nicotinamide derivatives typically involves the amidation of a nicotinic acid derivative with an appropriate amine. Below are generalized experimental protocols for the synthesis of N-phenyl nicotinamide analogs and related derivatives.

General Synthesis of N-phenyl Nicotinamide Analogs

A common method for synthesizing N-phenyl nicotinamide derivatives involves the reaction of nicotinoyl chloride with substituted aromatic amines.[6]

Experimental Protocol:

-

Preparation of Nicotinoyl Chloride: Nicotinic acid is reacted with thionyl chloride in the presence of a solvent such as methylene chloride (MDC) at 40°C to produce nicotinoyl chloride.[6]

-

Amidation: The resulting nicotinoyl chloride is then reacted with a substituted aromatic amine (in this case, o-phenylenediamine) in the presence of a base, such as potassium carbonate, and a catalyst like iodine, in ethanol at reflux.[6]

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired N-phenyl nicotinamide derivative.

Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

A similar approach is used for the synthesis of other heterocyclic nicotinamide derivatives.

Experimental Protocol:

-

Acyl Chloride Formation: A substituted nicotinic acid is treated with oxalyl chloride to form the corresponding acyl chloride.[7]

-

Acylation: The acyl chloride is then reacted with a substituted thiophen-2-amine under basic conditions to yield the N-(thiophen-2-yl) nicotinamide derivative.[7]

-

Characterization: The structure of the final compound is confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.[7]

Biological Activity and Mechanism of Action

Nicotinamide and its derivatives exhibit a wide range of biological activities, primarily stemming from the role of nicotinamide as a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+).

General Mechanism of Action of Nicotinamide

Nicotinamide is a crucial component in cellular metabolism, primarily through its role in the NAD+ salvage pathway.[8] This pathway is essential for maintaining cellular NAD+ levels, which are critical for energy metabolism and DNA repair.[8]

Caption: The NAD+ salvage pathway, where nicotinamide is converted to NAD+.

Anticancer Activity

Several nicotinamide derivatives have been investigated as potential anticancer agents. Their mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP).[2][9]

Experimental Workflow for Anticancer Drug Screening:

Caption: A typical workflow for the screening of nicotinamide derivatives for anticancer activity.

Quantitative Data on Anticancer Activity:

| Compound | Target/Cell Line | IC₅₀ (µM) | Source |

| Compound 6b | pan-HDAC | 4.648 | [2] |

| Compound 6n | pan-HDAC | 5.481 | [2] |

| Compound 6b | HDAC3 | 0.694 | [2] |

| Compound 6b | B16F10 | 4.66 | [2] |

| Compound 10 | EGFR TK | 0.09 | [5] |

| Compound 10 | MCF-7 | 0.07 | [5] |

Antifungal Activity

Derivatives of nicotinamide have also shown promise as antifungal agents. Their mechanism of action can involve the inhibition of enzymes essential for fungal cell wall integrity, such as succinate dehydrogenase (SDH).[3][4]

Quantitative Data on Antifungal Activity:

| Compound | Target Fungus | EC₅₀ (µM) | Source |

| Compound 3l | Helminthosporium maydis | 33.5 | [3] |

| Compound 3l | Rhizoctonia cerealis | 21.4 | [3] |

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

| Compound 4b | Succinate Dehydrogenase (SDH) | 3.18 | [4] |

Signaling Pathways

The biological effects of nicotinamide are mediated through its influence on several key signaling pathways. As a precursor to NAD+, nicotinamide indirectly regulates the activity of NAD+-dependent enzymes such as sirtuins and PARP, which play crucial roles in cellular processes including DNA repair, inflammation, and apoptosis.[8][10]

Logical Relationship of Nicotinamide's Cellular Effects:

Caption: The influence of nicotinamide on key cellular signaling pathways.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While specific experimental data for this particular molecule is limited in publicly available literature, the broader family of nicotinamide derivatives has demonstrated a wide array of biological activities, including anticancer and antifungal effects. The underlying mechanism of action is closely tied to the central role of nicotinamide in cellular metabolism as a precursor to NAD+. Further research into specific derivatives like this compound is warranted to fully elucidate their therapeutic potential.

References

- 1. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Novel 2-Aminonicotinamide Derivatives: A Technical Guide

Abstract

The 2-aminonicotinamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. Its unique electronic and structural properties allow for diverse interactions with a range of biological targets. This technical guide provides an in-depth overview of the significant biological activities exhibited by novel 2-aminonicotinamide derivatives, with a primary focus on their applications in oncology, mycology, and virology. We summarize key quantitative data, present detailed experimental protocols for pivotal assays, and visualize complex biological pathways and workflows to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The compiled evidence underscores the potential of this chemical class to yield potent and selective inhibitors for various diseases.

Anticancer Activity

2-Aminonicotinamide derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy through multiple mechanisms of action, including the inhibition of key enzymes in signaling pathways, disruption of cellular metabolism, and induction of programmed cell death.

Inhibition of Receptor Tyrosine Kinases (RTKs)

RTKs are critical regulators of cellular processes such as proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR-2 signaling pathway. Several novel nicotinamide derivatives have been synthesized as potent VEGFR-2 inhibitors.[1] For instance, compounds designed based on the pharmacophoric features of known inhibitors like sorafenib have shown significant anti-proliferative activities against HCT-116 and HepG2 cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[1][2] Compound 10 , featuring a chlorobenzene moiety, and compound 11 were particularly effective, inhibiting VEGFR-2 with IC50 values of 145.1 nM and 86.60 nM, respectively.[1] Another potent candidate, 18a , not only inhibited VEGFR-2 but also induced apoptosis and cell cycle arrest in HCT-116 cells.[2]

Mutations in EGFR can lead to resistance against third-generation tyrosine kinase inhibitors in non-small cell lung cancer. A novel 2,4-diaminonicotinamide derivative, 5j , has demonstrated potent inhibitory activity against EGFR variants carrying the resistance-conferring C797S mutation (EGFR del19/T790M/C797S and L858R/T790M/C797S).[3] This highlights the potential of the nicotinamide scaffold to overcome clinically relevant drug resistance mechanisms.[3]

Disruption of NAD+ Metabolism

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in DNA repair and signaling, such as poly(ADP-ribose) polymerases (PARPs). Cancer cells have a high demand for NAD+, making its biosynthesis a viable therapeutic target.

A novel strategy involves inducing catastrophic NAD+ depletion by simultaneously inhibiting its synthesis and promoting its consumption.[4] This was achieved by conjugating an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, with a DNA-alkylating agent. The resulting conjugate, 11b , exhibited potent anticancer efficacy by blocking the NAD+ salvage pathway while the induced DNA damage triggered high consumption of NAD+ by PARPs, leading to a synergistic depletion of cellular NAD+ levels.[4]

Epigenetic Modification: HDAC Inhibition

Histone deacetylases (HDACs) play a crucial role in regulating gene expression by altering chromatin structure. HDAC inhibitors are an established class of anticancer drugs. Novel nicotinamide derivatives have been developed as non-hydroxamate HDAC inhibitors, which may offer an improved safety profile.[5] Compound 6b showed potent activity against the HDAC3 isoform (IC50 = 0.694 µM) and displayed significant anti-proliferative effects against B16F10 melanoma cells (IC50 = 4.66 µM), with good selectivity over normal cell lines.[5]

Induction of Autophagy and Apoptosis

Closely related 2-aminonicotinonitrile derivatives have been identified as novel autophagy enhancers.[6] The lead compound, 7g , demonstrated potent autophagy-inducing activity and exhibited antiproliferative effects by inducing apoptosis and causing G1 cell cycle arrest in SGC-7901 human gastric carcinoma cells.[6][7] This suggests that modulating autophagy is another mechanism through which this scaffold can exert its anticancer effects.

Antifungal Activity

Fungal infections, particularly those caused by resistant strains, are a growing public health concern. 2-aminonicotinamide derivatives have shown significant promise as a new class of antifungal agents.

Inhibition of GPI-Anchor Biosynthesis

A series of novel 2-aminonicotinamide derivatives were designed to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for the integrity of the fungal cell wall.[8][9] Compounds 11g and 11h were particularly potent, exhibiting excellent activity against Candida albicans with MIC80 values of 0.0313 μg/mL.[8][9] These compounds also displayed broad-spectrum activity against fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans.[9] Further studies confirmed that the mechanism of action involves targeting the cell wall and reducing the GPI anchor content on the cell surface.[8]

Antiviral Activity

The high mutation rate of viruses like influenza necessitates the development of new antiviral drugs with novel mechanisms of action.

Inhibition of Influenza A RNA Polymerase

A series of 2-ureidonicotinamide derivatives were designed and synthesized to target the influenza A virus.[10] These compounds were predicted to inhibit the interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase, an essential component of the viral replication machinery. Compounds 7b and 7c demonstrated significant antiviral activities in vitro and were identified as promising lead compounds for further development.[10]

Summary of Quantitative Data

The following tables summarize the biological activities of representative 2-aminonicotinamide and related derivatives discussed in this guide.

Table 1: Anticancer Activity of Nicotinamide Derivatives (Kinase Inhibition)

| Compound | Target | Cell Line | Activity Type | Value | Reference |

|---|---|---|---|---|---|

| 10 | VEGFR-2 | - | IC50 | 145.1 nM | [1] |

| 11 | VEGFR-2 | - | IC50 | 86.60 nM | [1] |

| 10 | HCT-116 | HCT-116 | IC50 | 15.4 µM | [1] |

| 10 | HepG2 | HepG2 | IC50 | 9.8 µM | [1] |

| 5j | EGFR del19/T790M/C797S | - | IC50 | Potent |[3] |

Table 2: Anticancer Activity of Nicotinamide Derivatives (HDAC Inhibition & Cytotoxicity)

| Compound | Target | Cell Line | Activity Type | Value | Reference |

|---|---|---|---|---|---|

| 6b | HDAC3 | - | IC50 | 0.694 µM | [5] |

| 6b | Pan-HDAC | - | IC50 | 4.648 µM | [5] |

| 6b | B16F10 | B16F10 | IC50 | 4.66 µM | [5] |

| 7g | - | SGC-7901 | - | Strong Antiproliferative |[6] |

Table 3: Antifungal Activity of 2-Aminonicotinamide Derivatives

| Compound | Fungal Strain | Activity Type | Value | Reference |

|---|---|---|---|---|

| 11g | Candida albicans | MIC80 | 0.0313 µg/mL | [8][9] |

| 11h | Candida albicans | MIC80 | 0.0313 µg/mL | [8][9] |

| 11g/11h | Fluconazole-resistant C. albicans | MIC80 Range | 0.0313 - 2.0 µg/mL | [9] |

| 11g/11h | C. parapsilosis, C. glabrata | MIC80 Range | 0.0313 - 2.0 µg/mL | [9] |

| 11g/11h | Cryptococcus neoformans | MIC80 Range | 0.0313 - 2.0 µg/mL |[9] |

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of 2-aminonicotinamide derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is included.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at approximately 570 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined using non-linear regression analysis.

Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

-

Inoculum Preparation: Fungal strains are grown on agar plates, and a suspension is prepared in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium.

-

Compound Preparation: Test compounds are serially diluted in 96-well microtiter plates using RPMI-1640 medium.

-

Inoculation: The diluted fungal inoculum is added to each well containing the test compound.

-

Incubation: Plates are incubated at 35°C for 24-48 hours.

-

Endpoint Reading: The minimum inhibitory concentration (MIC) is determined. For azoles and related compounds where trailing is common, the MIC80 (the lowest concentration causing an 80% reduction in turbidity compared to the growth control) is often used and can be read visually or with a spectrophotometer.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with the test compound at its IC50 or other relevant concentrations for a specified time (e.g., 24 hours).

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalator, and RNase A to prevent staining of double-stranded RNA.

-

Data Acquisition: The fluorescence of individual cells is measured using a flow cytometer.

-

Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

Novel 2-aminonicotinamide derivatives represent a highly versatile and promising scaffold for drug discovery. The research highlighted in this guide demonstrates their potent and varied biological activities, including multi-mechanistic anticancer effects, broad-spectrum antifungal action, and targeted antiviral potential. The ability of these compounds to inhibit key targets such as RTKs, HDACs, and NAMPT, as well as to modulate fundamental cellular processes like autophagy and GPI-anchor biosynthesis, underscores their therapeutic promise. The quantitative data and established protocols provided herein serve as a valuable resource for the continued exploration and optimization of 2-aminonicotinamide derivatives as next-generation therapeutic agents.

References

- 1. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, activity, and their relationships of 2,4-diaminonicotinamide derivatives as EGFR inhibitors targeting C797S mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Dual Function Agents That Exhibit Anticancer Activity via Catastrophic Nicotinamide Adenine Dinucleotide Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 10. Design, Synthesis, and Biological Activity of a Novel Series of 2-Ureidonicotinamide Derivatives Against Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-Amino-phenyl)-nicotinamide: A Versatile Chemical Tool for In-Depth Proteomics Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Amino-phenyl)-nicotinamide is a bifunctional molecule with significant, yet largely untapped, potential for proteomics research. Its unique structure, featuring a reactive primary aromatic amine and a nicotinamide moiety, positions it as a versatile tool for investigating protein-protein interactions, identifying enzyme targets, and elucidating complex biological pathways. This technical guide provides a comprehensive overview of the core properties of this compound, alongside detailed, albeit theoretical, experimental protocols for its application in proteomics. While direct, published applications of this specific compound in proteomics are sparse, this document extrapolates from the known reactivity of its constituent functional groups to propose robust methodologies for its use as a chemical crosslinker and an affinity-based probe. This guide aims to equip researchers with the foundational knowledge and practical frameworks to pioneer the use of this compound in their proteomics workflows.

Introduction

The field of proteomics aims to understand the intricate network of proteins that govern cellular function.[1] Chemical probes and crosslinkers are indispensable tools in this endeavor, enabling the stabilization of transient interactions and the identification of protein binding partners.[2][3] this compound, with its distinct chemical functionalities, presents a compelling candidate for such applications.

The primary aromatic amine on the phenyl ring is a nucleophilic handle that can be targeted for covalent modification, making it suitable for protein labeling and crosslinking.[1][4] Simultaneously, the nicotinamide group, a core component of the essential cofactor nicotinamide adenine dinucleotide (NAD+), can potentially serve as a recognition motif for the vast array of NAD+-binding proteins, including dehydrogenases, PARPs, and sirtuins.[5][6][7] This dual nature allows for the hypothetical design of experiments to capture and identify specific classes of enzymes and their interacting partners.

This guide will first detail the chemical and physical properties of this compound. It will then propose two primary applications in proteomics research: as a chemical crosslinking agent to study protein-protein interactions and as a bait molecule in affinity-based protein profiling to enrich for NAD+-binding proteins. For each proposed application, a detailed experimental protocol is provided, along with visualizations of the workflows.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in experimental settings. The key properties are summarized in the table below.[8]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁N₃O | [8] |

| Molecular Weight | 213.23 g/mol | [8] |

| IUPAC Name | N-(2-aminophenyl)pyridine-3-carboxamide | [8] |

| CAS Number | 436089-31-5 | [8] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents like DMSO and DMF | [9] |

| Reactive Groups | Primary aromatic amine, Nicotinamide |

Application 1: Chemical Crosslinking for Protein-Protein Interaction Studies

The presence of a primary amine allows this compound to be used as a component of a crosslinking strategy to study protein-protein interactions (PPIs). By treating protein complexes with a homobifunctional crosslinker that reacts with primary amines, such as BS³ (bis(sulfosuccinimidyl) suberate), proteins in close proximity can be covalently linked.[10] While this compound itself is not a crosslinker, its primary amine can be targeted by such reagents. A hypothetical workflow would involve introducing a second reactive group to the nicotinamide ring to create a novel heterobifunctional crosslinker. However, for the purpose of this guide, we will focus on a more direct, albeit hypothetical, application where the primary amine is targeted by a standard crosslinking agent in a cellular context.

Experimental Protocol: In-Cell Crosslinking Followed by Mass Spectrometry

This protocol describes a general procedure for in-cell chemical crosslinking using an amine-reactive crosslinker, followed by protein enrichment and identification by mass spectrometry.

Materials:

-

Cells of interest

-

This compound (for hypothetical pre-treatment to probe accessibility)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Amine-reactive crosslinker (e.g., BS³)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Affinity purification reagents (e.g., antibody against a protein of interest, protein A/G beads)

-

SDS-PAGE reagents

-

In-gel digestion reagents (e.g., trypsin)

-

Mass spectrometer

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Optionally, pre-treat cells with this compound to assess its effect on protein complex formation or accessibility of amine groups.

-